Perfluoroalkyl Chain Length Dependence of Static Water Contact Angle on Smooth Monolayers
On hydroxylated silicon oxide substrates subjected to identical chemical vapor surface modification (CVSM), the static water contact angle increases predictably with perfluoroalkyl chain length. For the methoxy-homolog series, FAS-3 (CF₃-terminated, n = 0) yields 86°, FAS-13 (n = 5) yields 106°, and FAS-17 (n = 7, the perfluorooctyl chain identical to the target compound) yields 112° [1]. The target compound (triethoxy analogue of FAS-17) is expected to achieve at least equivalent or marginally higher hydrophobicity owing to the slightly slower hydrolysis rate of ethoxysilanes that can promote more ordered monolayer packing.
| Evidence Dimension | Static water contact angle (θ) on smooth hydroxylated SiO₂ surface after vapor-phase FAS deposition |
|---|---|
| Target Compound Data | Target compound (triethoxy‑FAS‑17): predicted ≥ 112° (class-level inference from methoxy‑FAS‑17 = 112°) |
| Comparator Or Baseline | FAS‑13 (tridecafluorooctyltrimethoxysilane): 106°; FAS‑3 (pentafluoropropyltrimethoxysilane): 86° |
| Quantified Difference | +6° versus FAS‑13 ; +26° versus FAS‑3 |
| Conditions | Si substrates with hydroxylated surface oxide; CVSM at atmospheric pressure; FAS vapor exposure; contact angle by sessile drop method (Hozumi et al., 1999) |
Why This Matters
In procurement, a 6° increase in static WCA on a smooth surface is directly translatable to a lower critical surface tension and enhanced moisture barrier performance, justifying selection of the C₈-perfluorinated silane over shorter-chain alternatives for applications demanding maximum hydrophobicity.
- [1] Hozumi, A.; Ushiyama, K.; Sugimura, H.; Takai, O. Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir 1999, 15 (22), 7600–7604. View Source
